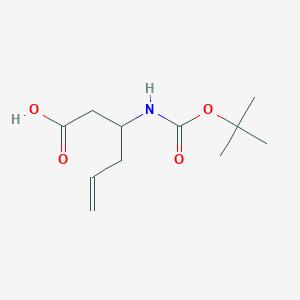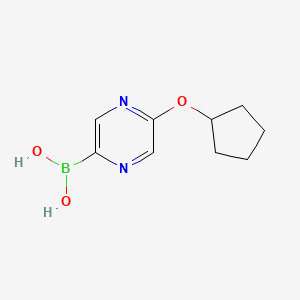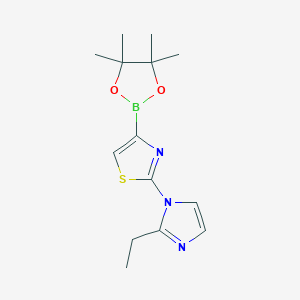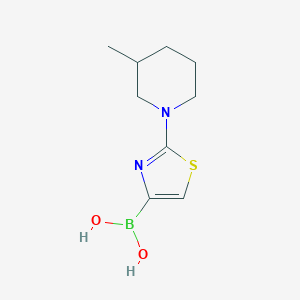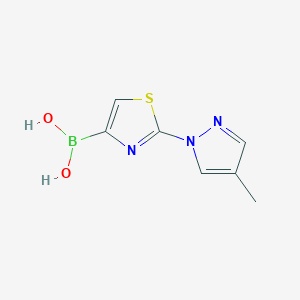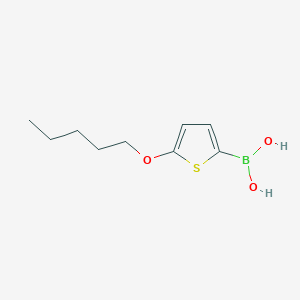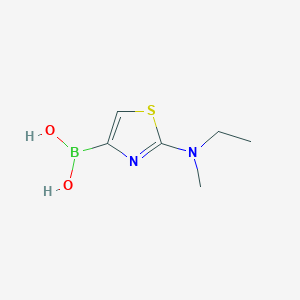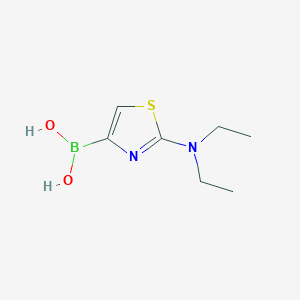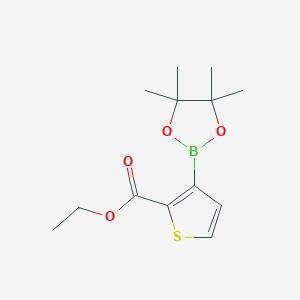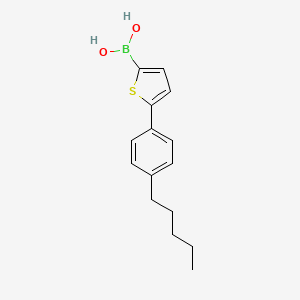
5-(4-Pentylphenyl)thiophene-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Pentylphenyl)thiophene-2-boronic acid (5-PPT-2-BA) is an important organic compound used in a variety of scientific research applications. It is a boronic acid derivative of 5-(4-pentylphenyl)thiophene, a five-membered heterocyclic aromatic ring containing sulfur and phenyl groups. 5-PPT-2-BA is a versatile compound that has been used in a range of scientific and medical research applications, from drug design to advanced materials science.
Aplicaciones Científicas De Investigación
5-(4-Pentylphenyl)thiophene-2-boronic acid has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of organometallic complexes, as a catalyst in organic reactions, and as a building block in the synthesis of organic materials. In addition, 5-(4-Pentylphenyl)thiophene-2-boronic acid has been used in the design of drugs and drug delivery systems, and in the development of sensors and imaging agents.
Mecanismo De Acción
The mechanism of action of 5-(4-Pentylphenyl)thiophene-2-boronic acid is not well understood. However, it is believed that the boronate group of 5-(4-Pentylphenyl)thiophene-2-boronic acid can form strong hydrogen bonds with other molecules, allowing it to bind to specific sites in biological systems. This binding can induce a variety of biochemical and physiological effects, which depend on the specific target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Pentylphenyl)thiophene-2-boronic acid depend on the specific target molecule. However, it has been shown to affect a variety of biological processes, including cell proliferation, apoptosis, and DNA repair. In addition, 5-(4-Pentylphenyl)thiophene-2-boronic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(4-Pentylphenyl)thiophene-2-boronic acid in lab experiments is its high solubility in a variety of organic solvents. This makes it easy to work with and allows for precise control of the reaction conditions. In addition, 5-(4-Pentylphenyl)thiophene-2-boronic acid is relatively stable and has a long shelf life. However, 5-(4-Pentylphenyl)thiophene-2-boronic acid is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
5-(4-Pentylphenyl)thiophene-2-boronic acid has a wide range of potential applications in scientific research. In the future, it could be used to develop new drugs, drug delivery systems, and imaging agents. In addition, it could be used in the development of advanced materials and in the synthesis of new organometallic complexes. Finally, 5-(4-Pentylphenyl)thiophene-2-boronic acid could be used to study the mechanism of action of other compounds and to design new compounds with specific biological activities.
Métodos De Síntesis
5-(4-Pentylphenyl)thiophene-2-boronic acid can be synthesized from commercially available 5-(4-pentylphenyl)thiophene (5-PPT) and 2-bromobenzeneboronic acid (2-BB). The synthesis involves a three-step reaction sequence, which starts with the formation of the boronate ester of 5-PPT. This is followed by the deprotonation of the ester with a base, and finally, the reaction of the boronate anion with 2-BB. The overall reaction scheme is shown in Figure 1.

Figure 1: Synthesis of 5-(4-Pentylphenyl)thiophene-2-boronic acid from 5-PPT and 2-BB.
Propiedades
IUPAC Name |
[5-(4-pentylphenyl)thiophen-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2S/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(19-14)16(17)18/h6-11,17-18H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJVYGXDYDTHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(C=C2)CCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Pentylphenyl)thiophene-2-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

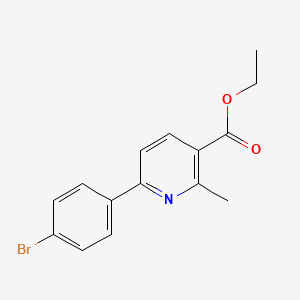
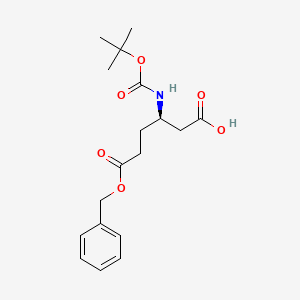
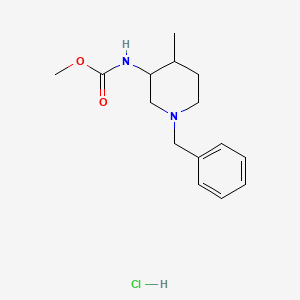
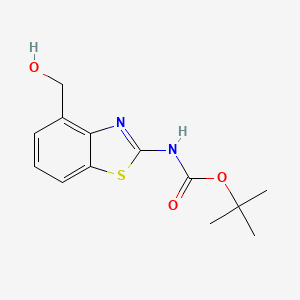
![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
